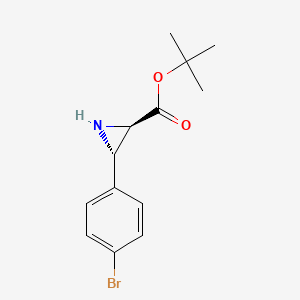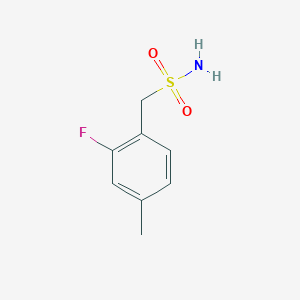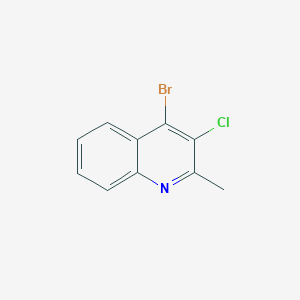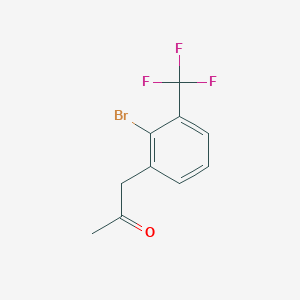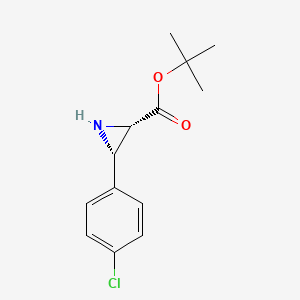
trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate
Descripción general
Descripción
“trans-Tert-butyl 3-(4-chlorophenyl)aziridine-2-carboxylate” is a chemical compound with the empirical formula C13H16ClNO2 . It has a molecular weight of 253.72 .
Molecular Structure Analysis
The SMILES string of this compound isO=C (OC (C) (C)C) [C@H]1N [C@@H]1C (C=C2)=CC=C2Cl . This notation provides a way to represent the structure of the molecule in a textual format.
Aplicaciones Científicas De Investigación
Building Blocks for Amino Alcohols and Polyamines : Aziridines like tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, obtained through hydrolysis and transformation processes, serve as potential building blocks for amino alcohols and polyamines (Jähnisch, 1997).
Versatile Synthetic Building Blocks : Aziridination of tert-butyl cinnamates with N-N ylide generates N-unfunctionalised aziridines, which are versatile synthetic building blocks for selective ring-opening reactions with various nucleophiles (Armstrong & Ferguson, 2012).
Catalytic Applications : Iridium-catalyzed aziridination of aliphatic aldehydes, aliphatic amines, and ethyl diazoacetate demonstrates the use of aziridine derivatives in catalytic processes to achieve high stereoselectivity (Kubo, Sakaguchi, & Ishii, 2000).
Scaffolds for Chiral Ligands : Optically active trans-tert-butyl-2-aminocyclopentylcarbamate, derived from aziridine, has been suggested as a scaffold for chiral ligands (Xu & Appella, 2006).
Polymerization Potential : N-Sulfonyl-activated aziridines, including tert-butyl aziridine-1-carboxylate, have been studied for their potential in anionic-ring-opening polymerizations to form polyimines, a process that can be useful in synthesizing various polymers (Giri, Chang, Mbarushimana, & Rupar, 2022).
Synthesis of Oxazolidinones and Pyrrolidines : The synthesis of various oxazolidinones and pyrrolidines, starting from aziridine derivatives, highlights their role in the creation of diverse heterocyclic compounds (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Morpholine Derivatives Synthesis : Aziridine derivatives, such as 1-tert-butyl-2-(allyloxymethyl)aziridine, have been used for the diastereoselective synthesis of morpholine derivatives (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Propiedades
IUPAC Name |
tert-butyl (2S,3R)-3-(4-chlorophenyl)aziridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-13(2,3)17-12(16)11-10(15-11)8-4-6-9(14)7-5-8/h4-7,10-11,15H,1-3H3/t10-,11+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHPPIKSCADHAL-MNOVXSKESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1[C@H](N1)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


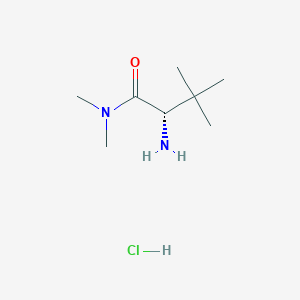
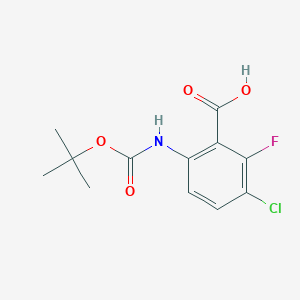
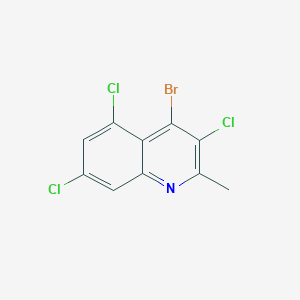
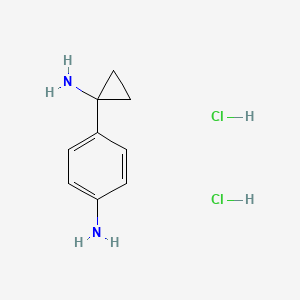

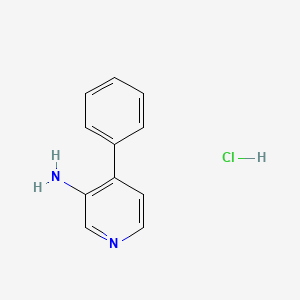


![2-Bromo-5-fluoro-thiazolo[5,4-b]pyridine](/img/structure/B1382783.png)
